molecular formula C15H15N5O2 B12451225 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Cat. No.: B12451225
M. Wt: 297.31 g/mol
InChI Key: KOOSSHUQVBYWBQ-UHFFFAOYSA-N
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Description

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a heterocyclic compound that features a quinazoline and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves the condensation of 4,6,8-trimethylquinazoline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

4-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H15N5O2/c1-7-4-8(2)13-10(5-7)9(3)16-14(19-13)20-15-17-11(21)6-12(22)18-15/h4-6H,1-3H3,(H3,16,17,18,19,20,21,22)

InChI Key

KOOSSHUQVBYWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)O)C)C

Origin of Product

United States

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